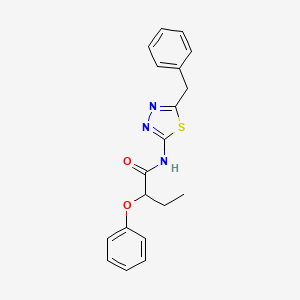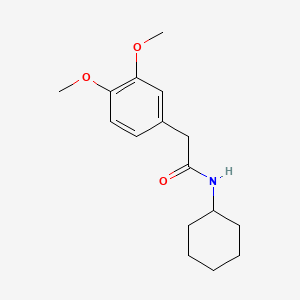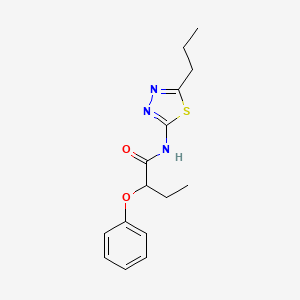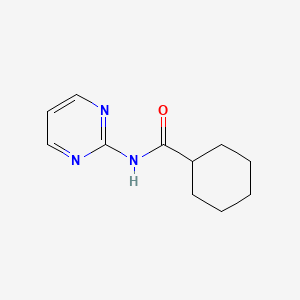
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzyl chloride with 6-methylheptan-2-amine under basic conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, bromine, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(6-methylheptan-2-yl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom on the aromatic ring, which may alter its chemical reactivity and biological activity.
N-(6-methylheptan-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group on the aromatic ring, potentially affecting its solubility and interaction with molecular targets.
N-(6-methylheptan-2-yl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.
Each of these similar compounds has distinct chemical and biological properties, making this compound unique in its own right.
Propiedades
Fórmula molecular |
C17H27NO |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-(6-methylheptan-2-yl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H27NO/c1-13(2)6-5-7-15(4)18-17(19)12-16-10-8-14(3)9-11-16/h8-11,13,15H,5-7,12H2,1-4H3,(H,18,19) |
Clave InChI |
KLSLIIHPIHEMFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)NC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960365.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B14960396.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960397.png)





![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)

![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)
